what are the properties of 2-Propoxyethyl chloroformate
what are the properties of 2-Propoxyethyl chloroformate
An In-depth Technical Guide to 2-Propoxyethyl Chloroformate for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-Propoxyethyl chloroformate (CAS No. 90512-12-2), a reactive chemical intermediate of interest in organic synthesis and drug development. The document is structured to deliver not just data, but actionable insights into the compound's properties, reactivity, and safe handling, grounded in established chemical principles.
Chemical Identity and Structure
2-Propoxyethyl chloroformate, with the IUPAC name 2-propoxyethyl carbonochloridate, is a bifunctional molecule containing both an ether linkage and a highly reactive chloroformate group.[1] This structure dictates its utility as a reagent for chemical modification and as a building block in more complex molecular architectures.
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 90512-12-2 | [1][2] |
| Molecular Formula | C₆H₁₁ClO₃ | [2] |
| Molecular Weight | 166.60 g/mol | [2] |
| IUPAC Name | 2-propoxyethyl carbonochloridate | [1] |
Molecular Structure Visualization
The connectivity of 2-Propoxyethyl chloroformate is critical to understanding its reactivity. The terminal chloroformate group is an acyl chloride, making the carbonyl carbon highly electrophilic. The propoxyethyl tail provides specific solubility and steric characteristics.
Caption: 2D structure of 2-Propoxyethyl chloroformate.
Physicochemical Properties
While extensive experimental data for 2-Propoxyethyl chloroformate is not widely published, its properties can be inferred from its structure and the known behavior of similar chloroformates.
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Appearance : Expected to be a colorless to light yellow liquid, typical for chloroformates.[3][4]
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Solubility : Likely soluble in common organic solvents such as ethers, ketones, benzene, and toluene, and insoluble in cold water.[3][5]
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Thermal Stability : Chloroformates with primary alkyl substituents are generally stable but will decompose upon heating.[6]
It is crucial for researchers to perform their own characterization for specific applications, as impurities from synthesis or degradation can alter these properties.
Reactivity and Mechanistic Considerations
The chemistry of 2-Propoxyethyl chloroformate is dominated by the highly reactive acyl chloride functional group. This makes it an excellent electrophile for reactions with a wide range of nucleophiles.
Core Reactivity Profile
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Reaction with Nucleophiles : It will react readily with primary and secondary amines to form carbamates, with alcohols to form carbonates, and with thiols to form thiocarbonates. These reactions typically proceed with the loss of hydrogen chloride (HCl).
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Hydrolysis : Like all chloroformates, it is sensitive to moisture.[7] It will hydrolyze, especially in the presence of heat or alkaline conditions, to form 2-propoxyethanol, HCl, and carbon dioxide.[7][8] This reactivity necessitates handling the compound under inert and anhydrous conditions.
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Incompatibilities : It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines, as these can trigger vigorous or violent reactions.[7]
General Reaction Workflow: Carbamate Formation
The primary use of this reagent is to introduce the 2-propoxyethoxycarbonyl group, often as a protecting group for amines in multi-step syntheses.
Caption: General workflow for carbamate synthesis.
The causality behind this experimental design is clear: the anhydrous solvent prevents hydrolysis of the chloroformate, while the tertiary amine base scavenges the HCl byproduct. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.
Safety, Handling, and Storage
DANGER: 2-Propoxyethyl chloroformate is a hazardous substance that must be handled with appropriate precautions by trained personnel.
GHS Hazard Classification[1]
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H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Recommended Handling Protocol
This protocol is designed as a self-validating system to ensure user safety.
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1] An eyewash station and safety shower must be readily accessible.[9]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[10]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[10] Wear a lab coat or chemical-resistant apron.
-
Respiratory Protection : If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.
-
-
Procedural Steps :
-
Work on a clean, uncluttered surface.
-
Use only clean, dry glassware and equipment to prevent decomposition.
-
Ground and bond containers when transferring material to prevent static discharge.[9]
-
Add the chloroformate slowly and dropwise to reaction mixtures, especially when reacting with potent nucleophiles, to control the reaction rate and exotherm.
-
Always work with the smallest quantity necessary for the experiment.
-
-
Spill & Waste Management :
-
In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for hazardous waste disposal.[10] Do not use combustible materials for absorption.
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not pour into drains.[10]
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Storage
-
Store in a cool, dry, and well-ventilated place away from sources of heat or ignition.[10]
-
Keep the container tightly closed and sealed to prevent contact with moisture and air.[1][10] Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
-
Store separately from incompatible materials such as bases, oxidizing agents, and alcohols.[7]
Applications in Research and Drug Development
While specific drug candidates containing the 2-propoxyethyl carbamate moiety are not prominent in the literature, the utility of this reagent lies in its function as a chemical tool.
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Protecting Group Chemistry : The primary application is the protection of amine or alcohol functional groups. The resulting carbamate or carbonate can mask the nucleophilicity and basicity of these groups, allowing for selective reactions elsewhere in the molecule. The stability of the resulting group can be tuned for specific synthetic strategies.
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Linker Technology : In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, chloroformates can be used to install linker moieties that connect the payload to the targeting molecule. The ether and alkyl chain of 2-Propoxyethyl chloroformate could be used to impart specific solubility or spacing properties to such a linker.
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Prodrug Strategies : The carbamate linkage formed from this reagent can be designed to be cleavable in vivo by specific enzymes, releasing the active parent drug. This is a common strategy to improve the pharmacokinetic or pharmacodynamic profile of a therapeutic agent.
Conclusion
2-Propoxyethyl chloroformate is a valuable, albeit hazardous, reagent for the synthetic chemist. Its utility is derived directly from the predictable and high-yield reactivity of the chloroformate functional group. By understanding its core properties, reactivity profile, and stringent handling requirements, researchers can effectively and safely employ this compound as a tool for introducing the 2-propoxyethoxycarbonyl moiety in the synthesis of novel molecules for pharmaceutical and materials science applications.
References
- Jinan Future chemical Co.,Ltd.
- ChemicalBook.
- CATO Reference Materials.
- National Academies of Sciences, Engineering, and Medicine. (2016). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. (Chapter 2: Chloroformates).
- PubChem, National Center for Biotechnology Information.
- Central Drug House (P) Ltd.
- AK Scientific, Inc.
- PubChem, National Center for Biotechnology Information.
- Cole-Parmer. Material Safety Data Sheet - n-Propoxyethylchloride, 98.5+%.
- Shanghai Talent Chemical Co.,Ltd.
Sources
- 1. aksci.com [aksci.com]
- 2. 90512-12-2 | | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. 2-Ethylhexyl chloroformate | C9H17ClO2 | CID 62783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. talentchemicals.com [talentchemicals.com]
- 6. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20" at NAP.edu [nationalacademies.org]
- 7. 2-Chloroethyl chloroformate CAS#: 627-11-2 [m.chemicalbook.com]
- 8. 2-Chloroethyl chloroformate | C3H4Cl2O2 | CID 12305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
